synthesis and properties of N-ethylcyclopentanamine
synthesis and properties of N-ethylcyclopentanamine
An In-depth Technical Guide to the Synthesis and Properties of N-ethylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclopentanamine is a secondary amine that serves as a valuable building block in organic synthesis. Its structure, featuring a cyclopentyl ring and an N-ethyl group, makes it a precursor for more complex molecules, particularly within the pharmaceutical and agrochemical industries. The secondary amine functionality is a key pharmacophore in numerous biologically active compounds, making reliable synthetic routes and a thorough understanding of its properties essential for researchers.
This guide provides a detailed exploration of N-ethylcyclopentanamine, moving from its synthesis via modern, efficient methods to its comprehensive physicochemical and spectroscopic characterization. It is designed to equip laboratory professionals with the necessary knowledge for its synthesis, handling, and application in further research and development.
I. Synthesis of N-ethylcyclopentanamine
The synthesis of secondary amines like N-ethylcyclopentanamine is most effectively achieved through reductive amination. This method is superior to older techniques, such as the direct alkylation of cyclopentylamine with an ethyl halide, as it largely avoids the common issue of over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts. Reductive amination offers high yields and selectivity in a one-pot procedure.[1][2]
Core Synthetic Strategy: Reductive Amination
The reaction proceeds in two main stages:
-
Imine Formation: Cyclopentanone reacts with ethylamine under mildly acidic conditions to form an intermediate N-ethylcyclopentan-1-imine. This reaction is a reversible equilibrium. Water is removed, often by a dehydrating agent or by the reaction conditions, to drive the equilibrium towards the imine.[2]
-
Reduction: The imine intermediate is then reduced in situ to the final secondary amine product, N-ethylcyclopentanamine.
A key aspect of this process is the choice of reducing agent. While strong hydrides like lithium aluminum hydride (LiAlH₄) could reduce the imine, they would also readily reduce the starting ketone. Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is particularly effective at reducing protonated imines (iminium ions) much faster than ketones, allowing the entire reaction to be performed efficiently in a single pot.[1][3]
Caption: One-pot reductive amination workflow for N-ethylcyclopentanamine.
Detailed Laboratory Protocol
This protocol describes a standard laboratory-scale synthesis of N-ethylcyclopentanamine using sodium triacetoxyborohydride.
Reagents & Equipment:
-
Cyclopentanone
-
Ethylamine (e.g., 2.0 M solution in THF or as a 70% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Addition funnel (optional)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with cyclopentanone (1.0 eq) and the solvent (DCM). Begin stirring.
-
Amine Addition: Add ethylamine (1.1 - 1.2 eq). If using an aqueous solution, the reaction may need a drying agent present or a setup for azeotropic water removal. A solution in an organic solvent like THF is often preferred.
-
Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). This protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, and also facilitates the formation of the iminium ion, which is the species reduced.
-
Stir: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the mixture in portions. The addition may be slightly exothermic. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the cyclopentanone starting material.
-
Workup (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acid and decomposes any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure to yield pure N-ethylcyclopentanamine.
II. Physicochemical Properties
A summary of the key physical and chemical properties of N-ethylcyclopentanamine is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N | [4],[5],[6] |
| Molecular Weight | 113.20 g/mol | [7],[4],[5] |
| CAS Number | 45592-46-9 | [7],[4] |
| Appearance | Liquid | Assumed from properties |
| Boiling Point (Tboil) | ~145-147 °C (at 760 mmHg) | [7] (Joback Calculated) |
| XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| SMILES | CCNC1CCCC1 | [7],[4] |
| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N | [7],[4] |
III. Spectroscopic Characterization
Structural confirmation of the synthesized N-ethylcyclopentanamine is critical and is typically achieved using a combination of spectroscopic methods.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of key functional groups.
-
N-H Stretch: A characteristic single, sharp absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretch of a secondary amine. This distinguishes it from primary amines, which show two bands (symmetric and asymmetric stretches), and tertiary amines, which show none.[10]
-
C-H Stretch: Strong bands will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the ethyl and cyclopentyl groups.
-
C-N Stretch: A medium intensity band can be found in the 1020-1250 cm⁻¹ region, corresponding to the C-N bond stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.
-
¹H NMR:
-
Ethyl Group (-CH₂CH₃): A triplet integrating to 3 hydrogens (for the -CH₃) and a quartet integrating to 2 hydrogens (for the -CH₂-).
-
Cyclopentyl Group: A series of overlapping multiplets for the 8 methylene protons (-CH₂-) and a distinct multiplet for the single methine proton (-CH-) attached to the nitrogen.
-
Amine Proton (-NH-): A broad singlet that can appear over a wide chemical shift range. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.[10]
-
-
¹³C NMR:
-
Due to the molecule's symmetry, 5 distinct carbon signals are expected: two for the ethyl group and three for the cyclopentyl ring (one for the C-N carbon, and two for the pairs of equivalent methylene carbons). Carbons attached to the nitrogen will be deshielded and appear further downfield.[10]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The compound has an odd molecular weight of 113. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak. The EI-MS spectrum should show a molecular ion peak at an m/z of 113.[10]
-
Fragmentation: Amines characteristically undergo alpha-cleavage. This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For N-ethylcyclopentanamine, the most significant fragmentation would likely be the loss of a propyl radical (C₃H₇•) from the cyclopentyl ring or the loss of a methyl radical (CH₃•) from the ethyl group, leading to stable iminium cation fragments.
IV. Safety, Handling, and Storage
N-ethylcyclopentanamine is classified as a hazardous chemical and requires careful handling.[4][11]
-
Primary Hazards:
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]
-
Use only non-sparking tools and take precautionary measures against static discharge.[11]
-
Avoid breathing fumes, vapors, or mist.[12]
-
Wash hands thoroughly after handling.[12]
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[11]
-
Conclusion
N-ethylcyclopentanamine is a synthetically accessible secondary amine with well-defined properties. The reductive amination of cyclopentanone with ethylamine stands out as the most practical and efficient method for its preparation, offering high yields while avoiding common side reactions. Its structure can be unequivocally confirmed through standard spectroscopic techniques (IR, NMR, and MS), each providing a unique piece of the structural puzzle. Due to its flammable and corrosive nature, strict adherence to safety protocols during handling and storage is mandatory. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and safely utilize N-ethylcyclopentanamine as a versatile intermediate in their synthetic endeavors.
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PubChem. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. National Center for Biotechnology Information. [Link]
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